N-(2,5-dimethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at the 3-position with a methyl group and at the 7-position with a 4-methylphenyl group. A sulfanyl group at the 2-position connects to an acetamide moiety, which is further substituted with a 2,5-dimethoxyphenyl ring. The compound’s design aligns with strategies to optimize bioactivity by balancing lipophilicity and hydrogen-bonding capacity .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-14-5-7-15(8-6-14)17-12-32-22-21(17)26-24(27(2)23(22)29)33-13-20(28)25-18-11-16(30-3)9-10-19(18)31-4/h5-12H,13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNQAPZFKCZYRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-Dimethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and other therapeutic potentials based on diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 481.59 g/mol. The structure includes a thienopyrimidine moiety, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thienopyrimidine rings. For instance, derivatives of thieno[2,3-d]pyrimidin-4-ones have demonstrated significant antibacterial and antimycobacterial activity against various strains, including Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4c | S. aureus | 16 µg/mL |
| 4e | E. coli | 32 µg/mL |
| 4g | M. tuberculosis | 8 µg/mL |
The presence of substituted amido or imino side chains at position 3 of the thienopyrimidine ring has been identified as crucial for enhancing antimicrobial activity .
Other Biological Activities
In addition to antimicrobial properties, compounds similar to this compound have been reported to exhibit various other biological activities:
- Anticancer Activity : Some thienopyrimidine derivatives have shown potential in inhibiting cancer cell proliferation .
- Anti-inflammatory Properties : Compounds in this class may also possess anti-inflammatory effects, contributing to their therapeutic potential .
Case Studies
A study conducted by Nagaraj and Reddy (2008) synthesized several thienopyrimidine derivatives and evaluated their biological activities. The results indicated that modifications at specific positions significantly impacted their efficacy against pathogenic bacteria .
Another research effort focused on the structure-activity relationship (SAR) for thienopyrimidine derivatives revealed that specific substitutions could enhance both antibacterial and anticancer activities .
Scientific Research Applications
Biochemical Applications
N-(2,5-dimethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has been utilized in several biochemical studies:
- Proteomics Research : It is employed as a biochemical tool for proteomics research, aiding in the identification and characterization of proteins in various biological samples .
- Enzyme Inhibition Studies : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and other diseases. Its structural features allow it to interact effectively with target enzymes, leading to significant inhibition rates.
Therapeutic Potential
The compound's unique structure suggests several therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by targeting pathways involved in tumor growth and metastasis. Research has demonstrated its efficacy against various cancer cell lines.
- Antimicrobial Properties : There is emerging evidence that this compound possesses antimicrobial activity against certain bacterial strains. Further investigations are needed to elucidate its mechanism of action and effectiveness in clinical settings.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of cancer cell proliferation in vitro using various concentrations of the compound. |
| Study 2 | Reported antimicrobial activity against Gram-positive bacteria, suggesting potential for development into an antibiotic agent. |
| Study 3 | Investigated the compound's binding affinity to specific enzymes; results indicated a strong interaction that could be leveraged for drug design. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aryl Substituents
Compound A: 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide ()
- Key Differences: Replaces the 7-(4-methylphenyl) group with a 3-(4-chlorophenyl) substituent. Incorporates a cyclopenta ring fused to the thienopyrimidinone core, increasing rigidity.
- The fused cyclopenta ring may reduce conformational flexibility, affecting pharmacokinetics .
Compound B : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Key Differences: Simplifies the core to a dihydropyrimidin-6-one, removing the thieno-fused ring. Substitutes the 2,5-dimethoxyphenyl group with a 2,3-dichlorophenyl moiety.
- Implications: The dichlorophenyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
NMR Spectral Comparisons ()
Regions of divergence in $ ^1H $ NMR chemical shifts between the target compound and analogues (e.g., Rapa, Compounds 1 and 7) highlight substituent effects:
- Region A (positions 39–44) : Shifts indicate altered electronic environments due to the 4-methylphenyl group.
- Region B (positions 29–36) : Variations arise from the 2,5-dimethoxyphenyl acetamide substituent.
These data suggest that modifications in these regions directly influence molecular recognition properties .
Crystallographic and Conformational Analysis ()
Compound C : 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Key Differences: Replaces the thienopyrimidinone core with a pyrazol-4-yl ring. Exhibits planar amide groups forming $ R_2^2(10) $ hydrogen-bonded dimers.
- Implications: The pyrazol ring introduces different hydrogen-bonding motifs and dihedral angles (e.g., 80.70° between dichlorophenyl and pyrazol rings), which may reduce stacking interactions compared to the thienopyrimidinone core .
Physicochemical and Functional Implications
Table 1: Key Structural and Functional Comparisons
Methodological Considerations ()
The "lumping strategy" groups compounds with shared structural motifs (e.g., thienopyrimidinone cores, acetamide linkages) to predict properties like reactivity or bioactivity. For example, the target compound and Compound A could be lumped due to their fused heterocyclic cores, enabling efficient screening of analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
